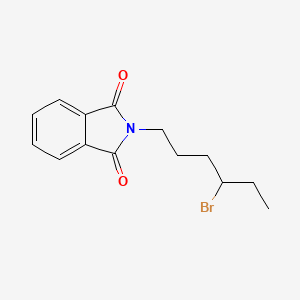

2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

2-(4-bromohexyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-2-10(15)6-5-9-16-13(17)11-7-3-4-8-12(11)14(16)18/h3-4,7-8,10H,2,5-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKBIFPEHZUQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCN1C(=O)C2=CC=CC=C2C1=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503235 | |

| Record name | 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73168-40-8 | |

| Record name | 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

4-Bromohexyl Side Chain Introduction

The 4-bromohexyl group can be introduced via alkylation of the phthalimide nitrogen. This necessitates a bromoalkane precursor, such as 1,4-dibromohexane, where one bromide acts as a leaving group. Alternative strategies include post-alkylation bromination, though regioselectivity in alkane bromination is notoriously challenging.

Synthetic Routes and Optimization

Mitsunobu Reaction for Alkylation

For higher selectivity, the Mitsunobu reaction can couple phthalimide with 4-bromohexan-1-ol using triphenylphosphine and diethyl azodicarboxylate (DEAD):

Procedure :

- Combine phthalimide (1 equiv), 4-bromohexan-1-ol (1.2 equiv), PPh₃ (1.5 equiv), and DEAD (1.5 equiv) in THF.

- Stir at room temperature for 24 hours.

- Concentrate and purify via silica gel chromatography.

Advantages :

- Avoids formation of quaternary ammonium salts.

- Higher regioselectivity compared to direct alkylation.

Bromination Post-Alkylation

If 1,4-dibromohexane is unavailable, the hexyl chain can be brominated after alkylation. For example:

- Alkylate phthalimide with 1-hexen-4-ol via Mitsunobu reaction.

- Brominate the alkene using HBr in acetic acid to yield 4-bromohexyl-phthalimide.

Limitations :

Reaction Condition Optimization

Solvent and Base Selection

Temperature and Time

- 80–100°C optimizes reaction rates without promoting decomposition.

- 12–24 hours ensures completion while avoiding over-alkylation.

Characterization and Purity Assessment

Successful synthesis requires validation via:

- ¹H NMR : Peaks at δ 3.4–3.6 ppm (m, -CH₂Br) and δ 7.8–8.1 ppm (aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 314 (C₁₄H₁₅BrN₂O₂⁺).

- Melting Point : Expected range 90–95°C (analogous bromoalkyl phthalimides).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct N-Alkylation | 45–60 | 85–90 | Simplicity |

| Mitsunobu Reaction | 50–70 | 90–95 | Regioselectivity |

| Post-Alkylation Bromination | 30–40 | 80–85 | Flexibility in precursor choice |

Industrial-Scale Considerations

Patent US9133161B2 highlights the use of cost-effective solvents (acetic acid) and recyclable catalysts (triethylamine) for large-scale phthalimide derivatization. However, bromoalkanes’ toxicity necessitates stringent safety protocols, including closed-system reactions and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromohexyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the isoindole ring to its dihydro form.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted isoindole derivatives.

Oxidation: Formation of oxo-isoindole derivatives.

Reduction: Formation of dihydroisoindole derivatives.

Scientific Research Applications

2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Material Science: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromohexyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The isoindole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

2-(3-Bromopropyl)-1H-isoindole-1,3(2H)-dione

- Structure : Features a shorter alkyl chain (3 carbons) with a terminal bromine.

- Reactivity : The shorter chain reduces steric hindrance, enhancing its utility in SN2 reactions. However, the reduced lipophilicity may limit its application in drug delivery compared to the bromohexyl derivative .

- Applications: Used in synthesizing trifunctional silane monomers for polysilsesquioxanes .

2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione

2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione

- Structure : Triethoxysilyl group enables hydrolytic polycondensation for polysilsesquioxane synthesis.

- Material Applications: Forms soluble polymers under green chemistry conditions, contrasting with the bromohexyl derivative’s role as a non-polymerizable alkylating agent .

Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Functional Group |

|---|---|---|---|---|

| 2-(4-Bromohexyl)-1H-isoindole-1,3-dione | 282.09 | 147–148 | 404.4 | Bromoalkyl |

| 2-(3-Bromopropyl)-1H-isoindole-1,3-dione | 254.08 | Not reported | Not reported | Bromoalkyl |

| 2-(2-Phenylethyl)-1H-isoindole-1,3-dione | 265.27 | 107–109 | Not reported | Aromatic |

| 2-(4-Hydroxyphenyl)-1H-benzo[f]isoindole-1,3-dione | 297.31 | Not reported | Not reported | Phenolic |

Biological Activity

2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromohexyl group attached to an isoindole dione core, which contributes to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 282.133 g/mol.

The biological activity of 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione is primarily attributed to its ability to interact with various molecular targets. The bromo group can engage in nucleophilic substitutions, allowing the compound to modify proteins or other biomolecules. The isoindole dione core is known to interact with enzymes and receptors, potentially modulating their activities.

Key Mechanisms:

- Covalent Bond Formation : The bromo group can form covalent bonds with nucleophilic sites on proteins.

- Enzyme Interaction : The isoindole dione core can inhibit enzymatic activity by binding to active sites or allosteric sites.

Biological Activity

Research indicates that 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione exhibits various biological activities, including:

- Anticholinesterase Activity : Studies have shown that derivatives of this compound can inhibit cholinesterases, enzymes responsible for breaking down neurotransmitters like acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Antitumor Properties : Some studies suggest that compounds similar to 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione may possess antitumor properties by inducing apoptosis in cancer cells .

Case Study 1: Cholinesterase Inhibition

A study published in the Journal of Medicinal Chemistry explored the structure-based design of new cholinesterase inhibitors. It was found that modifications to the isoindole structure significantly enhanced the inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The study highlighted the importance of the bromohexyl group in enhancing binding affinity and specificity .

Case Study 2: Antitumor Activity

In another investigation, researchers evaluated the cytotoxic effects of various isoindole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. This suggests potential applications in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities of 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione compared to similar compounds:

| Compound | Cholinesterase Inhibition | Antitumor Activity | Other Notable Activities |

|---|---|---|---|

| 2-(4-Bromohexyl)-1H-isoindole-1,3(2H)-dione | Yes | Moderate | Potential neuroprotective effects |

| 6-Bromo-1-hexanol | No | Low | Solvent properties |

| 2-(6-bromohexyl)isoindole-1,3-dione | Yes | High | Antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.